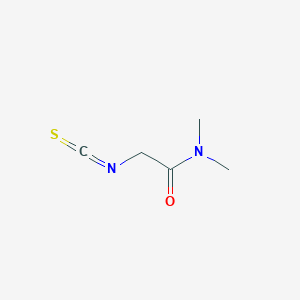
2-isothiocyanato-N,N-dimethylacetamide
Descripción general
Descripción
2-isothiocyanato-N,N-dimethylacetamide is a chemical compound with the molecular formula C5H8N2OS . It has a molecular weight of 144.2 g/mol .
Molecular Structure Analysis
The InChI code for 2-isothiocyanato-N,N-dimethylacetamide is1S/C5H8N2OS/c1-7(2)5(8)3-6-4-9/h3H2,1-2H3 . The canonical SMILES representation is CN(C)C(=O)CN=C=S . Physical And Chemical Properties Analysis
2-isothiocyanato-N,N-dimethylacetamide has a molecular weight of 144.20 g/mol . It has a XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 64.8 Ų .Aplicaciones Científicas De Investigación
Anticarcinogenic Activities of Isothiocyanates
Isothiocyanates have been studied for their anticarcinogenic properties, showing effectiveness in blocking tumor production induced by various carcinogens in rodents. The mechanisms behind the anticarcinogenic effects appear to be mediated by suppressing carcinogen activation and inducing Phase 2 enzymes that detoxify electrophilic metabolites, potentially offering a pathway for chemoprotection against cancer in humans (Zhang & Talalay, 1994).
Applications in Synthesis and Analysis
N,N-Dimethylformamide and N,N-dimethylacetamide are highlighted for their versatility as reagents in the synthesis of a variety of compounds, indicating a broad utility in chemical synthesis that could be relevant to the use of 2-isothiocyanato-N,N-dimethylacetamide in similar contexts (Le Bras & Muzart, 2018).
Polypeptide Analysis and Synthesis
Research on the use of isothiocyanate derivatives for N-terminal analysis of polypeptides and the capping of polypeptide ends with functionalized isocyanates suggests potential applications in protein and peptide chemistry, including the synthesis of block copolymers and the analysis of protein sequences (Chang, 1980); (Brzezinska, Curtin, & Deming, 2002).
Photocatalytic CO2 Reduction
A study using N,N-dimethylacetamide as part of a solvent system for photocatalytic CO2 reduction provides an example of environmental applications, demonstrating the potential for utilizing similar compounds in sustainable chemistry processes (Kuramochi, Kamiya, & Ishida, 2014).
Drug Excipient and Bromodomain Ligand
N,N-Dimethylacetamide has been investigated for its epigenetic activity, binding bromodomains, and inhibiting osteoclastogenesis and inflammation, which underscores the bioactive potential of dimethylacetamide derivatives in therapeutic applications (Ghayor, Gjoksi, Dong, Siegenthaler, Caflisch, & Weber, 2017).
Propiedades
IUPAC Name |
2-isothiocyanato-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-7(2)5(8)3-6-4-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDHYFVCISADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isothiocyanato-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




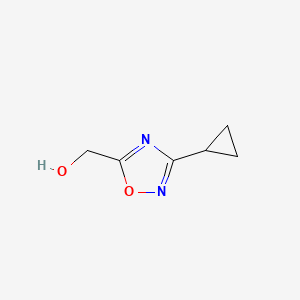
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
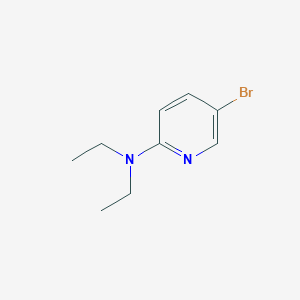
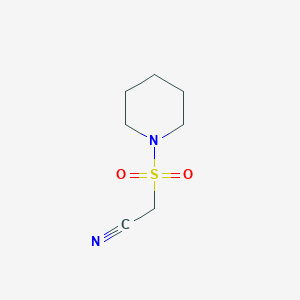
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
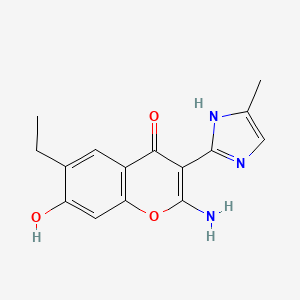

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)
